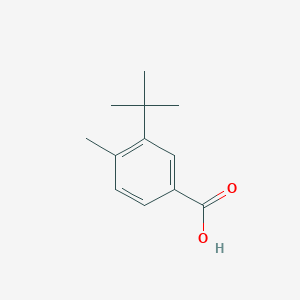

3-Tert-butyl-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

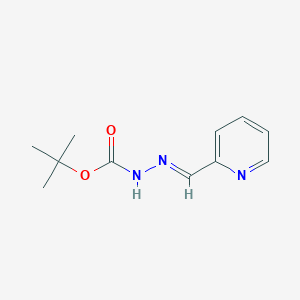

“3-Tert-butyl-4-methylbenzoic acid” is a chemical compound with the molecular formula C12H16O2 . It is related to benzoic acid, with tert-butyl and methyl groups substituted at the 3rd and 4th positions of the benzene ring . It is also related to “Methyl 4-tert-butylbenzoate” and "4-tert-Butylbenzoic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16O2/c1-8-5-6-9 (11 (13)14)7-10 (8)12 (2,3)4/h5-7H,1-4H3, (H,13,14) . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, benzylic compounds in general can undergo various reactions. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Aplicaciones Científicas De Investigación

Synthesis of Complex Molecular Structures

3-Tert-butyl-4-methylbenzoic acid plays a critical role in the synthesis of complex molecular structures, such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds are synthesized using Schiff-base proligands, which are prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol. The resulting structures exhibit various magnetic properties and single-molecule magnet behavior under an applied dc field, indicating potential applications in magnetism and materials science (Yadav et al., 2015).

Steric Effects and Steric Inhibition of Resonance

The molecule also contributes to understanding the steric effects and steric inhibition of resonance (SIR) in chemistry. Studies have compared the structural and ionization characteristics of 2-tert-butylbenzoic acid with its isomers, shedding light on how steric hindrance affects acidity and resonance within molecular structures. This research provides insights into the influence of molecular structure on chemical reactivity and stability (Böhm & Exner, 2001).

Catalysis and Chemical Reactions

In catalysis, this compound derivatives have been used to enhance chemical reactions. For example, tert-butyl perbenzoate serves as an alternative to benzoquinone for the Fujiwara-Moritani reactions, facilitating mild conditions for coupling reactions. This demonstrates its utility in synthetic organic chemistry as a catalyst or co-catalyst, enabling more efficient and environmentally friendly synthesis pathways (Liu & Hii, 2011).

Propiedades

IUPAC Name |

3-tert-butyl-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-6-9(11(13)14)7-10(8)12(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYXWOWGFFSWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2694966.png)

![8-(2-(dimethylamino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694967.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694973.png)

![Methyl 3-{[2-(2,6-dichlorophenoxy)acetyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2694975.png)

![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2694978.png)

![6-[(4-Nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2694979.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-2-phenylmethoxyacetamide](/img/structure/B2694983.png)